molecular formula C9H3Cl2F3N2O B1304494 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one CAS No. 477857-25-3

6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one

Cat. No. B1304494
M. Wt: 283.03 g/mol
InChI Key: LKTKENZRCHBOSF-UHFFFAOYSA-N
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Description

The compound 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one is a derivative of quinoxaline, a heterocyclic compound with a wide range of applications in medicinal chemistry due to its pharmacological properties. The presence of chloro and trifluoromethyl substituents on the quinoxaline core can significantly alter its chemical and physical properties, potentially leading to novel biological activities.

Synthesis Analysis

The synthesis of quinoxalin-2(1H)-one derivatives typically involves the construction of the quinoxaline core followed by the introduction of various substituents. An efficient approach to synthesize 6,7-disubstituted quinoxalin-2(1H)-ones has been described, which starts from substituted phenylamines and involves acylation, nitration, reduction, intramolecular alkylation, and oxidation steps . Although the specific synthesis of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one is not detailed, similar methodologies could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The presence of electronegative substituents such as chloro and trifluoromethyl groups would influence the electron distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoxaline derivatives can participate in various chemical reactions, including nucleophilic substitutions and ring transformations. For instance, the reactivity of certain quinoxaline derivatives towards nucleophilic and non-nucleophilic bases has been studied, revealing that these compounds can undergo substitution, elimination, or a combination of these processes . The specific reactivity of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one would depend on the nature of the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their substituents. For example, the trifluoromethyl group is known to increase the lipophilicity of a molecule, which can affect its solubility and permeability across biological membranes . The chloro groups may enhance the molecule's reactivity towards nucleophilic substitution reactions. The exact properties of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one would need to be determined experimentally, but it can be anticipated that the molecule would exhibit unique characteristics due to its halogenated and trifluoromethylated substituents.

Scientific Research Applications

Pharmacologic Activity

6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one and its derivatives exhibit a range of pharmacologic activities. Research indicates that certain derivatives of this compound inhibit explorative activity and display high analgesic activity, with some providing protection against specific toxicities. These findings suggest potential applications in analgesic therapies and protective agents against certain toxicities (Satta et al., 1986). Other derivatives have shown explorative, analgesic, and muscle relaxant activities, and their acute toxicity levels have also been assessed (Satta et al., 1986).

Diuretic Effects

A class of compounds related to 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one has been investigated for its diuretic effects. This research revealed that most of the substances studied exhibit a statistically significant diuretic effect, surpassing the activity of some existing diuretic agents (Ukrainets et al., 2018). The importance of specific structural features in these compounds was also highlighted, showing the potential for further study of pyridoquinolines as promising diuretic agents.

Anti-inflammatory and Antitumor Activity

Some derivatives of 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one have been studied for their anti-inflammatory and antitumor activities. Compounds with specific substitutions were found to produce sedative actions and exhibit analgesic properties, comparable to or more pronounced than those of some standard drugs. Moreover, certain derivatives showed anti-inflammatory action, with one particular derivative proving to be more effective than some standard treatments. These findings suggest the potential use of these compounds in developing new therapeutic agents for inflammation and tumor growth inhibition (Chojnacka-Wójcik & Naparzewska, 1982).

Anti-osteoporosis Effect

Research on a quinoxaline-based compound closely related to 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one, namely DMB, has explored its anti-osteoporosis effect. The compound was found to inhibit skeletal deterioration and enhance bone strength, indicating its potential application in managing postmenopausal osteoporosis (Zhou et al., 2021).

Safety And Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

6,7-dichloro-3-(trifluoromethyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F3N2O/c10-3-1-5-6(2-4(3)11)16-8(17)7(15-5)9(12,13)14/h1-2H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTKENZRCHBOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377626
Record name 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one

CAS RN

477857-25-3
Record name 6,7-Dichloro-3-(trifluoromethyl)-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477857-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Xiaolong, W Yuxian, Z Zhiqiang, W Qing… - Chinese Journal of …, 2022 - sioc-journal.cn
An operationally simple electrochemical oxidative C—H trifluoromethylation of quinoxalin-2 (1H)-ones was achieved by employing the inexpensive, readily available and easy …
Number of citations: 2 sioc-journal.cn
SM Landge, B Török - Catalysis letters, 2008 - Springer
The synthesis of several types of condensed benzo[N,N]-heterocycles such as benzimidazoles, benzodiazepines, quinoxalinones by a microwave-assisted solvent-free solid acid …
Number of citations: 52 link.springer.com

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